REACTION_CXSMILES
|
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[CH3:9][O:10][C:11]1[CH:28]=[CH:27][C:14]([CH2:15][N:16]2[N:20]=[N:19][C:18]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])=[N:17]2)=[CH:13][CH:12]=1>>[CH3:6][N:4]([CH3:5])[CH:3]=[C:21]([C:18]1[N:19]=[N:20][N:16]([CH2:15][C:14]2[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:28][CH:27]=2)[N:17]=1)[C:22]([O:24][CH2:25][CH3:26])=[O:23]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
ethyl 2-[2-(4-methoxybenzyl)-2H-1,2,3,4-tetrazol-5-yl]acetate
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=C(N=N2)CC(=O)OCC)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1→1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=C(C(=O)OCC)C=1N=NN(N1)CC1=CC=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |